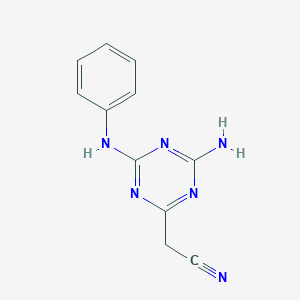

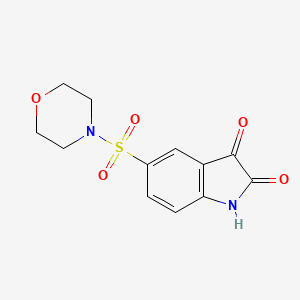

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile” is a chemical compound . It belongs to the class of triazine derivatives . Triazines are well-known compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Aplicaciones Científicas De Investigación

Anticancer Activity

A notable application of derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is in the field of cancer research. Sa̧czewski et al. (2006) synthesized a series of triazine derivatives and evaluated their antitumor activity. One of the compounds, featuring a triazine-2-yl-acetonitrile structure, showed remarkable activity against the melanoma MALME-3 M cell line, positioning it as a candidate for further development in anticancer therapy (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Chemical Synthesis and Polymerization

The triazine derivative has been utilized in various chemical syntheses. For example, Klayman & Milne (1969) studied the formation of thiazolo-s-triazine from reactions involving 2-amino-2-thiazoline and phenylisothiocyanate in acetonitrile (Klayman & Milne, 1969). Additionally, Kunisada et al. (1992) synthesized 2-Amino-4(N-alkylanilino)-6-isopropenyl-1,3,5-triazines and investigated their polymerization properties, noting the impact of branched alkyl groups on polymerization temperatures and heat of polymerization (Kunisada, Yuki, Kondo, Adachi, & Takahashi, 1992).

Fluorescent Properties

Jung & Kang (2013) synthesized asymmetrically substituted bistriazinylstilbene fluorescent brightening agents, involving derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile. These compounds were analyzed for their physical properties including fluorescence and fastness tests (Jung & Kang, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDAGWKSEJVISS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429352 |

Source

|

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

CAS RN |

99845-72-4 |

Source

|

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)